(Methanesulfinylsulfanyl)methane

Descripción general

Descripción

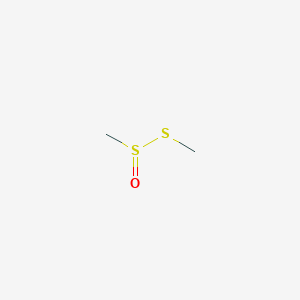

(Methanesulfinylsulfanyl)methane: is a chemical compound with the molecular formula C₂H₆OS₂ and a molecular weight of 110.198 g/mol . It is also known by other names such as Dimethyldisulfide, S-oxide and Methanesulfinothioic acid, S-methyl ester . This compound is characterized by its unique structure, which includes a sulfinyl group (−S(=O)−) and a thioether linkage (−S−).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Methanesulfinylsulfanyl)methane can be synthesized through various methods. One common synthetic route involves the reaction of methyl methanethiolsulfonate with sodium methanethiolate under controlled conditions . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: (Methanesulfinylsulfanyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form methanesulfinic acid and methanesulfinyl chloride .

Reduction: It can be reduced to form thiols and thioesters .

Substitution: The compound can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydroxyl radicals (OH) and chlorine radicals (Cl) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are often employed.

Substitution: Nucleophiles such as Grignard reagents and β-keto sulfoxides are used.

Major Products Formed:

- Methanesulfinic acid

- Methanesulfinyl chloride

- Thiols

- Thioesters

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Anti-inflammatory and Analgesic Effects

MSM is widely recognized for its anti-inflammatory properties, making it a popular dietary supplement for managing pain associated with arthritis and other inflammatory conditions. Clinical studies have shown that MSM supplementation can significantly reduce pain and improve physical function in osteoarthritis patients .

2.2 Drug Formulation

MSM serves as an excipient in pharmaceutical formulations due to its solubility and ability to enhance the bioavailability of active pharmaceutical ingredients (APIs). Its role as a counterion in the salification of APIs improves their solubility in aqueous solutions, facilitating better absorption in the body .

Case Study: MSM in Osteoarthritis Treatment

A double-blind, placebo-controlled study involving 50 participants demonstrated that those receiving MSM showed a 20% reduction in pain compared to the placebo group after 12 weeks of treatment .

Agricultural Applications

3.1 Soil Health and Plant Growth

MSM has been investigated for its effects on soil microbial activity and plant growth. Research indicates that applying MSM can enhance microbial activity, leading to improved soil health and nutrient availability for plants .

3.2 Pest Control

The compound has also been studied for its potential as a biopesticide. Its application has shown promise in suppressing certain fungal pathogens in crops, thus reducing the need for synthetic pesticides .

Industrial Applications

4.1 Chemical Synthesis

In chemical synthesis, MSM acts as a key reagent for producing methanesulfonates from alcohols and amines, which are important intermediates in pharmaceutical and agrochemical production .

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Enhancing drug solubility |

| Agrochemicals | Biopesticide development |

| Chemical Synthesis | Formation of methanesulfonates |

Safety and Regulatory Aspects

While MSM is generally recognized as safe (GRAS) by the FDA when used appropriately, ongoing research continues to assess its long-term effects and potential interactions with other substances .

Mecanismo De Acción

The mechanism by which (Methanesulfinylsulfanyl)methane exerts its effects involves the addition of radicals such as OH and Cl to the sulfinyl group (−S(=O)−), followed by cleavage of the S(=O)−S bond . This reaction leads to the formation of methanesulfinic acid and methanesulfinyl chloride , which are key intermediates in various chemical processes .

Comparación Con Compuestos Similares

- Dimethyl disulfide (DMDS)

- Methanesulfinic acid

- Methanesulfinyl chloride

Comparison: (Methanesulfinylsulfanyl)methane is unique due to its specific structure, which includes both a sulfinyl group and a thioether linkage. This combination allows it to participate in a variety of chemical reactions that are not as readily accessible to similar compounds .

Actividad Biológica

Introduction

(Methanesulfinylsulfanyl)methane, also known as methanesulfonyl sulfide, is a compound with significant biological activity, particularly in the context of its role in various biochemical pathways. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula . It features a sulfinyl group () attached to a sulfanyl group (), which contributes to its unique reactivity and biological interactions. The compound's structure allows it to participate in redox reactions, influencing cellular signaling pathways.

-

Antioxidant Properties :

- This compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in mitigating cellular damage during ischemic conditions, as evidenced by studies showing reduced apoptosis in models treated with methane-rich saline .

- Influence on Cellular Signaling :

-

Methanogenesis and Microbial Interactions :

- In microbial ecosystems, this compound may play a role in methanogenesis, facilitating methane production under specific anaerobic conditions. Methanogens utilize various substrates for methane production, and compounds like this compound could enhance these processes by serving as electron donors or acceptors .

Case Study 1: Methane Production Under Sulfate-Rich Conditions

A study investigated the role of methanogens in producing methane in sulfate-rich sediments. It was found that high concentrations of labile organic matter can prevent sulfate from inhibiting methanogenesis, allowing for significant methane accumulation even under otherwise unfavorable conditions . This suggests that compounds like this compound could be critical in enhancing methane production in such environments.

Case Study 2: Protective Effects in Ischemia-Reperfusion Injury

Research demonstrated that treatment with methane-enriched saline significantly improved survival rates in rat models subjected to myocardial ischemia. The treatment led to a marked reduction in markers of oxidative stress and apoptosis, highlighting the potential therapeutic applications of this compound derivatives in cardiovascular diseases .

Table 1: Summary of Biological Activities

Table 2: Case Studies Overview

| Case Study | Findings | Implications |

|---|---|---|

| Methane Production | Significant methane accumulation under sulfate-rich conditions | Potential for biogas production |

| Ischemia-Reperfusion | Improved survival rates and reduced apoptosis markers | Therapeutic applications in heart disease |

Propiedades

IUPAC Name |

methylsulfinylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS2/c1-4-5(2)3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUMJYEQDVBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310808 | |

| Record name | Methyl methanethiosulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13882-12-7 | |

| Record name | Methyl methanethiosulfinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13882-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methanethiosulfinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013882127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl methanethiosulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methanesulfinylsulfanyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-Methyl methanesulfinothioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.